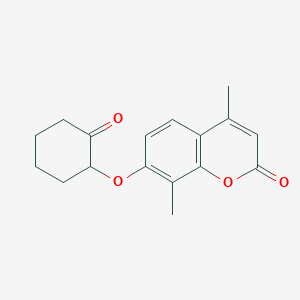
4,8-Dimethyl-7-(2''-oxocyclohexyloxy)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethyl-7-(2’-oxocyclohexyloxy)coumarin is a synthetic derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives and have been extensively studied for their pharmacological properties. This particular compound features a coumarin core with specific substitutions that enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-7-(2’-oxocyclohexyloxy)coumarin typically involves the following steps:
Starting Material: The synthesis begins with 4,8-dimethylcoumarin.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-7-(2’-oxocyclohexyloxy)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxocyclohexyl group.
Substitution: The methyl groups and the oxocyclohexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
4,8-Dimethyl-7-(2’-oxocyclohexyloxy)coumarin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-7-(2’-oxocyclohexyloxy)coumarin involves its interaction with specific molecular targets. The compound can inhibit enzymes such as monoamine oxidase B (MAOB), which plays a role in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially offering therapeutic benefits for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
4-Methylcoumarin: A simpler coumarin derivative with fewer substitutions.
7-Hydroxy-4-methylcoumarin: Another coumarin derivative with a hydroxyl group at the 7-position.
4,5-Dimethyl-2H-chromen-2-one: A structurally similar compound with different substitution patterns.
Uniqueness
4,8-Dimethyl-7-(2’-oxocyclohexyloxy)coumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxocyclohexyloxy group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
4,8-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one |
InChI |
InChI=1S/C17H18O4/c1-10-9-16(19)21-17-11(2)14(8-7-12(10)17)20-15-6-4-3-5-13(15)18/h7-9,15H,3-6H2,1-2H3 |
InChI Key |
WRTZCCCOMNOONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















